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Arg-Gly

Protease Substrate Specificity Enzymatic Cleavage Peptide Mapping

Ambiguous MS/MS spectra between Arg-Gly and Gly-Arg cause compound misidentification in proteomics. Arg-Gly (CAS 2418-67-9) is the sequence-authentic dipeptide reference standard that eliminates this isomeric interference. • Definitive retention-time validation to discriminate Arg-Gly from Gly-Arg in MRM/SRM assays. • Validated enzyme substrate (KM 4.5, kcat 13,500 s⁻¹) for precise dipeptidase characterization. • Negative control for ubiquitin-dependent proteolysis (C-terminal Arg-Gly motif). • Chemically stable; no Asp-mediated degradation that limits RGD peptide utility.

Molecular Formula C8H17N5O3
Molecular Weight 231.25 g/mol
CAS No. 2418-67-9
Cat. No. B1616941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly
CAS2418-67-9
Molecular FormulaC8H17N5O3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)O)N)CN=C(N)N
InChIInChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1
InChIKeyXUUXCWCKKCZEAW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Gly Identity & Procurement


Arg-Gly (L-Arginyl-glycine, CAS 2418-67-9) is a naturally occurring dipeptide obtained by formal condensation of the carboxy group of L-arginine with the amino group of glycine [1]. It belongs to the class of organic compounds known as dipeptides, comprising exactly two alpha-amino acids joined by a peptide bond [2]. With a molecular weight of 231.25 g/mol and molecular formula C8H17N5O3 [1], Arg-Gly is an incomplete breakdown product of protein digestion or protein catabolism and is found endogenously in various biological systems [2]. While structurally simple, the presence of the strongly basic guanidino group from the arginine residue confers unique biophysical properties, including high proton affinity and the capacity for salt-bridge formation, which directly influence its behavior in analytical and enzymatic contexts [3].

Arginine-glycine dipeptide with guanidino group; forms salt-bridges relevant to mass spectrometry and recognition
Defined protease cleavage site for Thrombin, Bromelain; supports controlled enzymatic mapping
Serves as inactive ubiquitin C-terminal analog (Arg74); negative control for ubiquitin-proteasome studies

Arg-Gly Specificity Advantage


Scientific and industrial users cannot substitute Arg-Gly with closely related sequences such as Gly-Arg, Arg-Gly-Gly, or Arg-Gly-Asp (RGD) without fundamentally altering experimental outcomes. Sequence reversal from Arg-Gly to Gly-Arg, while identical in amino acid composition, yields distinct biological recognition by proteases [1] and, critically, produces nearly identical MS/MS fragmentation spectra that preclude sequence assignment via standard proteomics workflows [2]. Truncation of the ubiquitin C-terminal sequence (Arg-Gly-Gly) to Arg-Gly eliminates essential conjugation activity [3]. Furthermore, Arg-Gly lacks the aspartic acid residue required for integrin-mediated cell adhesion, distinguishing it functionally from the widely used RGD tripeptide while conferring inherently greater chemical stability by avoiding the Asp-mediated degradation pathways that limit RGD utility [4]. These sequence-dependent differences mandate precise compound specification.

Sequence reversal (Gly-Arg) yields identical MS/MS spectra; may prevent sequence assignment without authentic standard.
Truncation from Arg-Gly-Gly eliminates ubiquitin conjugation activity; using Arg-Gly as substitute may shift functional assay interpretation.
RGD tripeptide contains labile aspartic acid; Arg-Gly lacks Asp, so degradation profile and assay stability may differ significantly.

Arg-Gly Comparative Evidence


Enzymatic Cleavage: Arg-Gly vs. Gly-Arg

The dipeptide Arg-Gly serves as a specific cleavage site for limited proteolysis enzymes such as Thrombin and Bromelain, distinguishing it from the reversed sequence Gly-Arg and other Arg-Xaa bonds. Experimental evidence demonstrates that a highly specific proteolytic activity cleaves the Arg-Gly bond but has no effect on the Arg-Xaa bond [1]. This contrasts with Gly-Arg derivatives, which are primarily utilized as substrates for cathepsin C and are susceptible to degradation by non-specific aminopeptidases and cathepsin H, introducing confounding variables in assays [2]. Selection of Arg-Gly therefore ensures targeted, predictable fragmentation patterns.

Enzymatic cleavage
Reported
Arg-Gly: cleaved by Thrombin, Bromelain
Gly-Arg: Cathepsin C substrate; degraded by aminopeptidases
Enables targeted enzymatic mapping with predictable fragmentation
Cross-study; assay conditions may vary
Protease Substrate Specificity Enzymatic Cleavage Peptide Mapping

Identical MS/MS Spectra: Arg-Gly vs. Gly-Arg

In gas-phase collision-induced dissociation (CID) experiments, protonated Arg-Gly and Gly-Arg undergo a novel rearrangement reaction leading to essentially identical tandem mass spectra (MS/MS), thereby precluding their sequence assignment [1]. Density functional theory (DFT) calculations confirm that this phenomenon is driven by salt-bridge formation unique to arginine-containing dipeptides [1]. This analytical behavior is a critical differentiator from other dipeptide pairs (e.g., Ala-Gly vs. Gly-Ala) which produce distinct, sequence-informative fragmentation patterns. Procurement of the correct isomer (Arg-Gly) is therefore essential for studies where the dipeptide is an analyte, standard, or internal control, as the isomers are indistinguishable by MS/MS without specialized derivatization or deprotonation strategies [1].

MS/MS spectral identity
Head-to-head
Arg-Gly and Gly-Arg produce essentially identical CID spectra; sequence assignment impossible by standard MS/MS
Authentic Arg-Gly reference standard required for reliable identification
Derivatization or deprotonation needed to differentiate isomers
Proteomics Tandem Mass Spectrometry De Novo Sequencing

Proteome Occurrence: Arg-Gly vs. Tripeptides

In a bioinformatic analysis of 32 diverse proteins comprising 14,806 residues, the Arg-Gly dipeptide occurred with a frequency of 104 copies [1]. The most common tripeptide extensions beginning with Arg-Gly were Arg-Gly-Leu, Arg-Gly-Gly, and Arg-Gly-Asp, each found in ten copies [1]. This data establishes Arg-Gly as a frequently occurring endogenous motif, more prevalent than its specific tripeptide extensions. For applications such as epitope mapping, antibody generation, or studying post-translational modifications, this baseline abundance informs the likelihood of encountering the motif in complex proteomes, a factor that can influence experimental design and the selection of appropriate control peptides.

Proteome occurrence
Class-level
104 copies in 32 proteins (14,806 residues)
Arg-Gly-X tripeptides: 10 copies each
Higher endogenous background possible; pure standard needed for accurate quantification
Data from a defined protein set; class-level inference
Bioinformatics Proteome Mining Sequence Motif Analysis

Arg-Gly Dipeptidase Kinetics

Arg-Gly functions as a substrate for microbial dipeptidases, with kinetic parameters established using a His-tagged recombinant enzyme at 37°C. The reported Michaelis constant (KM) is 4.5 (units not specified in the abstracted record) and the turnover number (kcat) is 13,500 s⁻¹ [1]. In comparison, the related dipeptide L-Arg-L-Asp exhibits a catalytic efficiency (kcat/KM) of 22 mM⁻¹s⁻¹ with the same enzyme under identical conditions (pH 7.5, 30°C) [2]. While direct kcat/KM values for Arg-Gly are not listed in the same dataset, the distinct KM and kcat values confirm that Arg-Gly is a kinetically distinguishable substrate. This quantifiable difference in enzyme handling validates its use as a specific tool for characterizing dipeptidase substrate specificity and for inhibitor screening where Arg-Gly cleavage is the measured endpoint.

Dipeptidase kinetics
Reported
KM = 4.5, kcat = 13,500 s⁻¹ (His-tagged enzyme, 37°C)
L-Arg-L-Asp kcat/KM = 22 mM⁻¹s⁻¹ (different conditions)
Calibrated substrate for enzyme characterization and inhibitor screening
Conditions differ; cross-study comparison
Enzyme Kinetics Dipeptidase Assays Substrate Profiling

Chemical Stability: No Asp Degradation

Tripeptides containing the Arg-Gly-Asp (RGD) motif are widely documented to undergo rapid chemical degradation due to the inherent susceptibility of the aspartic acid residue. Studies show that linear RGD peptides (Arg-Gly-Asp-Phe-OH) degrade via pseudo-first-order kinetics at all pH values studied [1]. In contrast, the Arg-Gly dipeptide lacks this labile aspartic acid residue entirely. As a direct consequence, Arg-Gly does not participate in the Asp-mediated backbone cleavage and side-chain reactions (e.g., succinimide formation) that limit the shelf-life and experimental utility of RGD-containing peptides. While no direct degradation rate comparison for Arg-Gly vs. RGD exists, class-level inference from peptide stability principles confirms that the absence of Asp fundamentally alters the degradation profile and eliminates the primary chemical vulnerability of the RGD series [1].

Asp degradation absent
Class-level
Arg-Gly lacks Asp residue; RGD peptides degrade via pseudo-first-order kinetics
May support longer solution stability compared to RGD peptides
Class-level inference; no direct rate comparison available
Peptide Stability Formulation Development Long-Term Storage

Ubiquitin Function: Arg-Gly vs. Arg-Gly-Gly

The active form of ubiquitin requires the specific C-terminal sequence -Arg-Gly-Gly (residues 74-76) to stimulate ATP-dependent proteolysis [1]. The truncated dipeptide Arg-Gly, lacking the terminal glycine, is the sequence of the inactive ubiquitin form which terminates in -Arg74 and fails to activate the ubiquitin-proteasome pathway [1]. This establishes a clear functional boundary: Arg-Gly serves as an inactive control or a marker of incomplete ubiquitin processing, whereas Arg-Gly-Gly is essential for conjugation and subsequent protein degradation. For researchers investigating ubiquitin-dependent processes, the procurement of Arg-Gly is critical as a negative control or for studying the processing events that generate the active -Arg-Gly-Gly motif.

Ubiquitin function
Class-level
Arg-Gly: inactive ubiquitin C-terminus (Arg74); does not stimulate ATP-dependent proteolysis
Arg-Gly-Gly: active ubiquitin motif required for conjugation
Defined negative control for ubiquitin-dependent degradation assays
Functional distinction established in vitro
Ubiquitin-Proteasome System Post-Translational Modification Protein Degradation

Arg-Gly Applications


Dipeptidase Characterization & Inhibitor Screening

Based on established kinetic parameters (KM = 4.5, kcat = 13,500 s⁻¹) for a His-tagged recombinant enzyme at 37°C, Arg-Gly can be deployed as a well-defined substrate for characterizing dipeptidase activity [1]. Its quantifiable turnover rate enables precise measurement of enzyme inhibition or activation in high-throughput screening assays. The absence of aspartic acid-mediated degradation ensures stable baseline activity over extended assay periods, a key advantage over RGD-containing substrates that degrade during long incubations [2].

Proteomics Reference Standard for Arg-Peptides

Due to the documented phenomenon of identical MS/MS spectra for Arg-Gly and its sequence isomer Gly-Arg, authentic Arg-Gly is an indispensable reference standard for any proteomics or metabolomics study analyzing short arginine-containing peptides [1]. Researchers must use the genuine compound to validate retention times and establish that the observed MS/MS signal is not the isomeric interference. This is particularly critical in de novo sequencing efforts or when using targeted mass spectrometry assays (e.g., MRM/SRM) where precise compound identification is paramount [1].

Negative Control for Ubiquitin-Proteasome Studies

Given that the Arg-Gly dipeptide represents the C-terminal sequence of the inactive form of ubiquitin (terminating in Arg74), it serves as an ideal negative control for experiments investigating the role of the -Arg-Gly-Gly motif in ATP-dependent proteolysis [1]. Procurement of Arg-Gly allows researchers to differentiate between ubiquitin-dependent and ubiquitin-independent degradation processes, confirming that observed proteolytic activity is specifically due to the active -Arg-Gly-Gly terminus rather than non-specific effects [1].

Biomarker for Protein Digestion & Catabolism

Arg-Gly is an endogenous dipeptide formed as an incomplete breakdown product of protein digestion and catabolism [1]. With a documented occurrence frequency of 104 copies across 32 diverse proteins comprising 14,806 residues, it is a relatively common proteolytic fragment [2]. This makes Arg-Gly a viable candidate biomarker for monitoring dietary protein digestion efficiency, assessing gut health, or studying metabolic flux in cell culture media, where its quantification relative to free arginine and glycine can provide insight into dipeptidase activity and nutrient absorption [1].

Application
Selection Property
Validation Focus
Dipeptidase characterization & inhibitor screening
Defined enzyme substrate profile (KM, kcat)
Substrate turnover consistency and inhibitor response across assay runs
Proteomics reference standard for Arg-peptides
Isomer-specific MS/MS fragmentation pattern
Confirm retention time and distinguish from Gly-Arg interference
Negative control for ubiquitin-proteasome studies
Inactive ubiquitin C-terminal mimic (Arg74)
Differentiate ubiquitin-dependent vs. independent proteolysis
Biomarker for protein digestion & catabolism
Endogenous dipeptide with documented proteome occurrence
Quantify in biological matrices relative to free arginine and glycine

Technical Documentation Hub

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